![molecular formula C23H28ClN3O3 B4671999 2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4671999.png)
2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
説明
2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is an important signaling molecule that plays a crucial role in the activation of immune cells such as B-cells, mast cells, and macrophages. Inhibition of SYK has therapeutic potential in the treatment of various autoimmune and inflammatory diseases.
作用機序
TAK-659 inhibits the activity of 2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, which is an important signaling molecule involved in the activation of immune cells. 2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide plays a crucial role in the activation of B-cell receptors (BCRs) and Fc receptors (FcRs), which are involved in the activation of B-cells, mast cells, and macrophages. Inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide by TAK-659 prevents the activation of these immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit the activation of immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a reduction in inflammation and tissue damage in various autoimmune and inflammatory diseases. TAK-659 has also been shown to induce apoptosis (programmed cell death) in certain types of cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its specificity for 2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide inhibition, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the liver enzyme CYP3A4.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the development of combination therapies with TAK-659 and other drugs for the treatment of autoimmune and inflammatory diseases. Another potential direction is the study of TAK-659 in the treatment of other diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic use in the treatment of various autoimmune and inflammatory diseases. It has been shown to effectively inhibit the activation of B-cells, mast cells, and macrophages, which are involved in the pathogenesis of diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential use in the treatment of certain types of cancer, such as lymphoma and leukemia.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-17(2)15-23(29)27-13-11-26(12-14-27)19-9-7-18(8-10-19)25-22(28)16-30-21-6-4-3-5-20(21)24/h3-10,17H,11-16H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMBHQDXRVWYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。